molecular formula C20H19ClF7NO2 B7946221 (3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride

(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride

Cat. No.: B7946221
M. Wt: 473.8 g/mol
InChI Key: DWCCMKXSGCKMJF-CGBSYWRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C20H19ClF7NO2 and its molecular weight is 473.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonist Properties : This compound has been identified as an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).

  • Key Intermediate in Aprepitant Synthesis : It serves as a key intermediate in the synthesis of aprepitant, a medication used for chemotherapy-induced nausea and vomiting (Zhang Fuli, 2012).

  • Polymorphic Forms and Quantitative Analysis : The compound has been found to crystallize in at least two polymorphic forms. A quantitative Fourier Transform Infrared (FT-IR) approach was developed for studying its polymorphic transformation under crystallization slurry conditions (Skrdla et al., 2001).

  • Chromatographic Study : Research on its structure-retention behavior in chromatography has been conducted, providing insights into its interactions and retention properties (Wright et al., 2003).

  • Brain-Penetrant Neurokinin-1 Receptor Antagonists : Studies have shown that certain derivatives of this compound are high affinity, brain-penetrant neurokinin-1 receptor antagonists with potential therapeutic applications (Jiang et al., 2009).

  • Convergent Synthesis Approach : A convergent approach to its synthesis has been developed, which is significant for the synthesis of enantiomerically pure compounds with pharmaceutical applications (Elati et al., 2007).

  • Antidepressive Activity : Research on similar morpholine derivatives has indicated potential antidepressant activities, although the exact efficacy and mechanism of action require further investigation (Yuan, 2012).

  • Efficient Synthesis of Aprepitant : An efficient, stereoselective synthesis method for Aprepitant, an NK1 receptor antagonist, has been developed, demonstrating the compound's role in the production of therapeutically significant drugs (Brands et al., 2003).

Properties

IUPAC Name

(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCCMKXSGCKMJF-CGBSYWRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 2
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 3
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 4
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 5
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 6
(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride

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